molecular formula C15H21ClN2O2S B6453519 1-[(4-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane CAS No. 2548986-72-5

1-[(4-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B6453519
CAS No.: 2548986-72-5
M. Wt: 328.9 g/mol
InChI Key: VDJVVPYNPIUPFF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents: a 4-chlorophenylmethyl group at position 1 and a cyclopropanesulfonyl group at position 2. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which provides conformational flexibility and opportunities for diverse pharmacological interactions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c16-14-4-2-13(3-5-14)12-17-8-1-9-18(11-10-17)21(19,20)15-6-7-15/h2-5,15H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJVVPYNPIUPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Properties/Data
Target Compound C₁₆H₂₀ClN₂O₂S 345.86 4-Chlorophenylmethyl, cyclopropanesulfonyl Not specified Estimated higher lipophilicity
1-(Cyclopropanesulfonyl)-1,4-diazepane HCl C₈H₁₇ClN₂O₂S 240.75 Cyclopropanesulfonyl Sulfonylation of diazepane Water-soluble HCl salt
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane C₁₈H₁₉ClN₂ 298.81 Bis-aryl methyl Alumina chromatography Oil, NMR data
1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane C₂₀H₂₃ClFN₂S 385.92 4-Chlorophenyl, thioether propyl fluorophenyl HCl salt recrystallization mp 172–173°C, δ 7.42 (2H, dd) in NMR
1-[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane C₁₆H₁₉ClN₄ 302.80 Pyrimidine substituent Substitution on diazepane Smiles: Cc1cc(nc(c2ccc(cc2)Cl)n1)N1CCCNCC1

Key Observations :

  • Lipophilicity : The target compound’s chlorophenyl group increases lipophilicity compared to the unsubstituted 1-(cyclopropanesulfonyl)-1,4-diazepane HCl (). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The sulfonyl group in the target compound and provides strong electron-withdrawing character, contrasting with the electron-rich thioether in .

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